molecular formula C21H25ClN6O3 B14997577 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide

Cat. No.: B14997577
M. Wt: 444.9 g/mol
InChI Key: SPBTVFQSFKRVMN-UHFFFAOYSA-N
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Description

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. Subsequent steps involve the introduction of the chloro, nitro, and methyl groups through electrophilic substitution reactions. The final step includes the formation of the butanamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The methyl groups can undergo electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various functionalized derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They are explored as potential candidates for the treatment of various diseases, including infections, inflammatory conditions, and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s ability to bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide
  • 4-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide
  • 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]butanamide

Uniqueness

The uniqueness of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H25ClN6O3

Molecular Weight

444.9 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]butanamide

InChI

InChI=1S/C21H25ClN6O3/c1-13-7-9-17(10-8-13)12-27-16(4)20(14(2)24-27)23-18(29)6-5-11-26-15(3)19(22)21(25-26)28(30)31/h7-10H,5-6,11-12H2,1-4H3,(H,23,29)

InChI Key

SPBTVFQSFKRVMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)NC(=O)CCCN3C(=C(C(=N3)[N+](=O)[O-])Cl)C)C

Origin of Product

United States

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